1-[2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one;oxalic acid
Overview
Description
1-[2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one;oxalic acid is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 1-[2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one;oxalic acid typically involves multiple steps:
Chemical Reactions Analysis
1-[2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one;oxalic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of the benzimidazole ring.
Scientific Research Applications
1-[2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one;oxalic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound exhibits biological activity and can be used in the study of enzyme interactions and cellular processes.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one;oxalic acid involves its interaction with specific molecular targets:
Molecular Targets: The benzimidazole moiety interacts with enzymes and proteins, affecting their function.
Pathways: The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-[2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one;oxalic acid can be compared with other benzimidazole derivatives:
Properties
IUPAC Name |
1-[2-[3-(5,6-dimethylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.C2H2O4/c1-4-20(24)17-8-5-6-9-21(17)25-11-7-10-23-14-22-18-12-15(2)16(3)13-19(18)23;3-1(4)2(5)6/h5-6,8-9,12-14H,4,7,10-11H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELPQOULVROEFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCCCN2C=NC3=C2C=C(C(=C3)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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